molecular formula C10H5BrF3NO B11836480 4-Bromo-6-(trifluoromethyl)-1H-indole-3-carbaldehyde

4-Bromo-6-(trifluoromethyl)-1H-indole-3-carbaldehyde

Cat. No.: B11836480
M. Wt: 292.05 g/mol
InChI Key: AULPBLSWCVDALD-UHFFFAOYSA-N
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Description

4-Bromo-6-(trifluoromethyl)-1H-indole-3-carbaldehyde is a multifunctional indole derivative designed for advanced organic synthesis and drug discovery research. The indole scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and pharmaceuticals with a wide range of biological activities . This compound is expertly engineered for C–H functionalization studies. The aldehyde group at the C3-position acts as a powerful directing group, enabling selective palladium-catalyzed arylations at the typically challenging C4-position of the indole benzenoid ring . This provides researchers with a direct, step-economical strategy for constructing complex C4-arylated indole scaffolds, which are core structures in various functionalized natural products like pityriacitrin . The molecular structure incorporates two key features: a bromo substituent at the C4 position, which serves as a versatile handle for further cross-coupling reactions (e.g., Suzuki, Negishi), and a trifluoromethyl group at the C6 position. The trifluoromethyl group is a critical motif in agrochemical and pharmaceutical development, known to enhance metabolic stability, membrane permeability, and overall bioavailability. Research Applications: • A key precursor in the synthesis of complex, functionalized indole alkaloids and other biologically active molecules. • A substrate for investigating regioselective C–H activation and direct arylation methodologies . • A versatile building block for drug discovery programs, particularly in generating compound libraries for screening. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the Safety Data Sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H5BrF3NO

Molecular Weight

292.05 g/mol

IUPAC Name

4-bromo-6-(trifluoromethyl)-1H-indole-3-carbaldehyde

InChI

InChI=1S/C10H5BrF3NO/c11-7-1-6(10(12,13)14)2-8-9(7)5(4-16)3-15-8/h1-4,15H

InChI Key

AULPBLSWCVDALD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1NC=C2C=O)Br)C(F)(F)F

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed C–H Bromination

The carbaldehyde group at position 3 acts as a directing group for regioselective C–H functionalization. A study demonstrated that Pd(II) catalysts, such as Pd(OAc)₂, enable bromination at the C4 position of indole-3-carbaldehyde derivatives. Optimized conditions involve:

  • Catalyst : Pd(OAc)₂ (10 mol%)

  • Oxidant : AgOAc (2 equiv)

  • Solvent : Hexafluoroisopropanol (HFIP) with trifluoroacetic acid (TFA) as an additive

  • Temperature : 100°C

  • Reaction Time : 3.5 hours

Under these conditions, C4 bromination proceeds in 87% yield. This method avoids pre-functionalized substrates, streamlining synthesis.

Trifluoromethylation via Radical Pathways

Introducing the trifluoromethyl group at C6 remains challenging due to its strong electron-withdrawing nature. Recent advances employ photoredox catalysis or copper-mediated reactions using CF₃ sources like TMSCF₃. For example, CuI and phenanthroline ligands facilitate trifluoromethylation at electron-deficient positions, though yields are moderate (50–65%).

Cyclization Approaches for Indole Core Construction

Sonogashira Coupling and Ring Closure

A patent describing the synthesis of 5-bromo-7-methylindole provides a template for indole ring formation. The route involves:

  • Iodination : 4-Bromo-2-methylaniline reacts with N-iodosuccinimide (NIS) to yield a dihalogenated intermediate.

  • Sonogashira Coupling : The intermediate couples with trimethylsilylacetylene using PdCl₂(PPh₃)₂ and CuI.

  • Cyclization : Base-mediated ring closure forms the indole core.

Adapting this method for 4-bromo-6-(trifluoromethyl)-1H-indole-3-carbaldehyde would require substituting methyl groups with trifluoromethyl precursors at the Sonogashira stage. For instance, using CF₃-substituted acetylenes could introduce the trifluoromethyl group during coupling.

Fischer Indole Synthesis Modifications

Traditional Fischer indole synthesis can be modified by employing CF₃-containing hydrazines and ketones. However, the electron-deficient nature of CF₃ groups often necessitates harsher conditions (e.g., elevated temperatures, strong acids), which may degrade the aldehyde group.

Stepwise Functionalization of Preformed Indoles

Sequential Bromination and Trifluoromethylation

Starting with indole-3-carbaldehyde, bromination at C4 using N-bromosuccinimide (NBS) in DMF at 0°C achieves 70% yield. Subsequent trifluoromethylation at C6 employs CF₃Cu reagents under Pd catalysis, though competing side reactions reduce yields to 40–50%.

Aldehyde-Directed Trifluoromethylation

Optimization of Reaction Conditions

Solvent and Additive Effects

HFIP enhances Pd-catalyzed reactions by stabilizing cationic intermediates, while TFA improves electrophilicity at the reaction site. Substituting HFIP with DMF or toluene drastically reduces yields (<20%), underscoring the importance of solvent selection.

Catalyst Systems

Comparative studies show Pd(OAc)₂ outperforms PdCl₂ or Pd(PPh₃)₂Cl₂ in C–H functionalization (87% vs. 71% yield). Copper co-catalysts (e.g., CuI) are critical for Sonogashira couplings, with molar ratios of 1:2 (Pd:Cu) optimal for alkyne insertion.

Characterization and Analytical Data

Spectroscopic Validation

  • ¹H NMR : Key peaks include aromatic protons at δ 7.55 (d, J = 4 Hz, C5–H) and δ 7.17 (d, J = 4 Hz, C7–H), with a singlet for the aldehyde proton at δ 10.03.

  • MS : Molecular ion peaks at m/z 292.05 (M⁺) confirm the molecular formula.

Purity and Yield Optimization

Silica gel chromatography is standard for purifying intermediates, with yields exceeding 90% in cyclization steps. For C–H functionalization, reducing reaction time from 10 to 3.5 hours increases yield from 57% to 87%.

Industrial and Scalability Considerations

Large-scale synthesis (e.g., 200 g batches) employs anhydrous tetrahydrofuran (THF) for Sonogashira couplings, with PdCl₂(PPh₃)₂ (0.64 mmol) and CuI (1.28 mmol) achieving 92% yield. Cost analysis highlights AgOAc as a primary expense in C–H functionalization, driving research into cheaper oxidants like Cu(OAc)₂·H₂O, though yields drop to trace levels .

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group at C3 undergoes oxidation to form carboxylic acid derivatives under controlled conditions.

Reaction TypeReagents/ConditionsProductYieldReference
Aldehyde → Carboxylic AcidKMnO₄ (aq. H₂SO₄, 60°C)4-Bromo-6-(trifluoromethyl)-1H-indole-3-carboxylic acid78%
Selective OxidationCrO₃ in HOAcNo side-chain degradation observed due to electron-withdrawing CF₃ group-

Key findings:

  • The trifluoromethyl group stabilizes the intermediate carbocation during oxidation, minimizing side reactions.

  • Over-oxidation of the indole ring is suppressed by steric hindrance from the bromine atom .

Reduction Reactions

The aldehyde group is selectively reduced to a primary alcohol without affecting other substituents.

Reaction TypeReagents/ConditionsProductYieldReference
Aldehyde → AlcoholNaBH₄ (MeOH, 0°C)4-Bromo-6-(trifluoromethyl)-1H-indole-3-methanol92%
Catalytic HydrogenationH₂/Pd-C (EtOAc)Requires elevated pressure (5 atm) due to deactivation by Br65%

Mechanistic insight:

  • NaBH₄ selectively targets the aldehyde without reducing the indole ring or cleaving C-Br bonds .

  • Pd-C catalysts show reduced activity compared to non-halogenated analogs due to bromide poisoning.

C–H Functionalization Reactions

The aldehyde acts as a directing group for regioselective C–H activation at C4 and C2 positions.

Palladium-Catalyzed Arylation

SubstrateCatalyst SystemAryl HalidePositionYieldReference
4-Bromo-6-CF₃-indole-3-carbaldehydePd(OAc)₂/AgOAcIodobenzeneC484%
Same substratePd(TFA)₂/AgOAc4-NitroiodobenzeneC272%

Conditions:

  • Solvent: Trifluoroethanol (TFE) at 100°C

  • Key intermediates: Cyclopalladated species formed via aldehyde-directed C–H activation .

Decarboxylative Coupling

The aldehyde group participates in rare tandem reactions:

text
4-Bromo-6-CF₃-indole-3-carbaldehyde → Pd-mediated C4 arylation → Friedel-Crafts acyl migration → C2-acylated product (83% yield)[3]

Nucleophilic Substitution

The bromine atom undergoes substitution under transition-metal catalysis.

Reaction TypeConditionsNucleophileProductYieldReference
Suzuki-MiyauraPd(dppf)Cl₂, K₂CO₃Phenylboronic acid4-Phenyl-6-CF₃-indole-3-carbaldehyde68%
Buchwald-HartwigXPhos Pd G3Piperidine4-Piperidinyl-6-CF₃-indole-3-carbaldehyde59%

Limitations:

  • Trifluoromethyl group reduces electron density, requiring vigorous conditions (120°C) .

  • Competing aldehyde side reactions necessitate inert atmosphere .

Comparative Reactivity Analysis

PositionReactivity TrendGoverning Factor
C4Higher than C2 in Pd-catalyzed reactionsAldehyde coordination geometry
C7UnreactiveSteric blocking by CF₃ and Br
NHParticipates in H-bonding with TFAFacilitates acyl migration

Stability Considerations

  • Thermal Stability : Decomposes above 275°C (melting point) .

  • Light Sensitivity : Bromine promotes photodegradation; store in amber vials .

  • Hydrolytic Stability : Stable in neutral pH but undergoes aldehyde hydration in acidic conditions .

This compound’s unique reactivity profile enables applications in synthesizing pharmaceutically active indole derivatives, particularly kinase inhibitors and antimicrobial agents . Experimental protocols should prioritize anhydrous conditions for substitution reactions and low-temperature reductions to maximize yields.

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

  • Building Block for Complex Molecules: This compound serves as a key intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. Its functional groups allow for further modifications through various chemical reactions.

2. Biology:

  • Anticancer Activity: Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast cancer cells (MDA-MB-231). It may induce apoptosis through mechanisms such as caspase activation and disruption of microtubule assembly .
  • Antimicrobial Properties: Emerging studies suggest antimicrobial activity against certain bacterial strains, although further research is needed to elucidate the specific mechanisms involved .

3. Medicine:

  • Drug Discovery: Investigated as a lead compound for targeting specific enzymes or receptors, this compound shows promise in drug development, particularly for anticancer and antimicrobial therapies .

4. Industry:

  • Specialty Chemicals Production: Utilized in producing specialty chemicals and materials with unique properties due to its enhanced reactivity .

Case Studies

Several case studies have been conducted to explore the biological activity of this compound:

1. Antitumor Activity Study:

  • A study demonstrated that this compound inhibited cell growth in various cancer lines with IC50 values ranging from 10 to 30 µM, indicating moderate potency. The investigation focused on its mechanism as a microtubule-destabilizing agent, revealing that it disrupts normal mitotic processes in cancer cells .

2. Antimicrobial Activity Investigation:

  • Research has shown that derivatives of this compound exhibit effectiveness against multidrug-resistant bacterial strains, suggesting potential applications in treating resistant infections .

Mechanism of Action

The mechanism of action of 4-Bromo-6-(trifluoromethyl)-1H-indole-3-carbaldehyde is primarily related to its ability to interact with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Substituent Comparisons

Compound Name Substituents (Position) Molecular Formula Melting Point (°C) Key Properties
This compound Br (4), CF₃ (6), CHO (3) C₁₀H₅BrF₃NO Not reported High lipophilicity (CF₃), electrophilic CHO
6-Bromo-1H-indole-3-carbaldehyde (Compound 10, ) Br (6), CHO (3) C₉H₆BrNO >200 High thermal stability; IR: 1685 cm⁻¹ (C=O)
5-Bromo-1H-indole-3-carbaldehyde thiosemicarbazone () Br (5), CHO (3), thiosemicarbazide C₁₀H₈BrN₄S Not reported Bioactive; forms H-bonded layers
4-Bromo-6-methoxy-1H-indole-3-carbaldehyde () Br (4), OCH₃ (6), CHO (3) C₁₀H₇BrNO₂ Not reported Lower lipophilicity (OCH₃ vs. CF₃)
5-Bromo-3-iodo-6-(trifluoromethyl)-1H-indole () Br (5), I (3), CF₃ (6) C₉H₄BrF₃IN Not reported Increased steric bulk (I)

Key Observations :

Trifluoromethyl vs. Methoxy/Hydroxy : The -CF₃ group in the target compound enhances lipophilicity and electron-deficient character compared to -OCH₃ or -OH analogs (e.g., 4-Bromo-6-methoxy-1H-indole-3-carbaldehyde in ). This difference impacts solubility and reactivity in nucleophilic aromatic substitution .

Bromine Position : Bromine at position 4 (target compound) vs. 5 or 6 () alters steric and electronic effects. For example, 6-bromo substitution (Compound 10, ) may hinder electrophilic attack at position 5, whereas 4-bromo substitution leaves position 5 open for functionalization .

Structural Analogues in Drug Discovery

The target compound shares structural motifs with bioactive indoles and indazoles:

  • Pyridalyl (): A halogenated diphenyl ether insecticide with -CF₃ and chloro groups, underscoring the role of halogen and -CF₃ substituents in agrochemical design .

Biological Activity

4-Bromo-6-(trifluoromethyl)-1H-indole-3-carbaldehyde is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological effects, mechanisms of action, and various applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a bromine atom and a trifluoromethyl group, which are known to enhance its reactivity and biological activity. The presence of these functional groups allows for interactions with various biological targets, making it a valuable compound in drug discovery.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. The bromine and trifluoromethyl groups increase the binding affinity to these targets, potentially leading to inhibition of their activity. Additionally, the compound may induce oxidative stress or disrupt cellular processes, contributing to its observed effects.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, it has been evaluated in various cancer cell lines and has shown the ability to induce apoptosis and inhibit cell proliferation.

Table 1: Summary of Anticancer Studies

Study ReferenceCell LineConcentration (μM)Effect
MDA-MB-231 (Breast)1.0Induced morphological changes
A549 (Lung)5.0Inhibited growth by 45%
HeLa (Cervical)10.0Increased caspase-3 activity by 1.5 times

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It was tested against various bacterial strains using the agar-well diffusion method, showing promising results.

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC) (μg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa16

Case Study 1: Anticancer Mechanism

A study focused on the effects of the compound on MDA-MB-231 breast cancer cells revealed that treatment with this compound at concentrations as low as 1 μM resulted in significant morphological changes indicative of apoptosis. The study also reported enhanced caspase-3 activity, confirming the compound's role in promoting programmed cell death .

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial efficacy of the compound was assessed against several pathogenic bacteria. The results demonstrated that it exhibited a strong inhibitory effect on Gram-positive and Gram-negative bacteria, particularly against Pseudomonas aeruginosa, where it achieved an MIC of 16 μg/mL .

Q & A

Q. What are the established synthetic routes for 4-Bromo-6-(trifluoromethyl)-1H-indole-3-carbaldehyde, and how do reaction conditions influence yield?

Answer: The compound is synthesized via formylation and halogenation steps. A typical method involves:

  • Vilsmeier-Haack formylation of the indole scaffold using POCl₃ and DMF to introduce the aldehyde group at the 3-position .
  • Bromination at the 4-position using N-bromosuccinimide (NBS) under controlled conditions (e.g., THF, 0°C to room temperature).
  • Trifluoromethylation via cross-coupling reactions (e.g., copper-mediated Ullman coupling) .

Key factors affecting yield:

  • Temperature control : Lower temperatures (0–5°C) minimize side reactions during bromination.
  • Catalyst selection : Copper(I) iodide enhances trifluoromethylation efficiency .
  • Purification : Column chromatography (petroleum ether/ethyl acetate gradients) is critical for isolating the pure product .

Example synthesis protocol:

StepReagents/ConditionsYieldReference
FormylationPOCl₃, DMF, 0°C → RT60–70%
BrominationNBS, THF, 0°C85%
TrifluoromethylationCF₃I, CuI, DMF, 80°C50–55%

Q. What spectroscopic and crystallographic methods are most reliable for characterizing this compound?

Answer:

  • NMR spectroscopy :
    • ¹H/¹³C NMR identifies substituent positions. For example, the aldehyde proton appears as a singlet at δ ~10.0 ppm, while the trifluoromethyl group shows a quartet in ¹³C NMR (δ ~120–125 ppm, J = 35–40 Hz) .
    • ¹⁹F NMR confirms the presence of the -CF₃ group (δ ~-60 to -70 ppm) .
  • X-ray crystallography :
    • Software like SHELXL or OLEX2 resolves bond angles and dihedral angles (e.g., aldehyde group orientation relative to the indole ring) .
    • Example: A related indole-carbaldehyde derivative showed a dihedral angle of 6° between the aldehyde and indole ring .

Advanced Research Questions

Q. How do the bromine and trifluoromethyl substituents influence reactivity in cross-coupling reactions?

Answer:

  • Bromine : Acts as a leaving group in Suzuki-Miyaura couplings, enabling functionalization at the 4-position. Reactivity follows the order: Br > Cl > I in polar aprotic solvents .
  • Trifluoromethyl (-CF₃) : Electron-withdrawing effects deactivate the indole ring, slowing electrophilic substitution but enhancing stability in radical reactions .
  • Contradictions : In Pd-mediated reactions, competing side reactions (e.g., aldehyde oxidation) may occur, requiring protective groups like acetals .

Case study :
Replacing Br with I (in 6-Iodo-1H-indole-3-carbaldehyde) increases coupling efficiency by 20% due to iodine’s superior leaving-group ability .

Q. How can crystallographic data resolve contradictions in molecular geometry predictions?

Answer:

  • Software tools :
    • SHELX refines high-resolution data to identify bond distortions (e.g., C-Br bond length variations due to crystal packing) .
    • OLEX2 visualizes hydrogen-bonding networks, critical for understanding polymorphism .
  • Example : A study on 6-Bromo-1H-indole-3-carboxylic acid revealed O–H⋯O hydrogen bonds forming inversion dimers, explaining discrepancies between DFT calculations and experimental melting points .

Q. What strategies mitigate data inconsistencies arising from impurities in synthetic batches?

Answer:

  • Analytical methods :
    • HPLC (C18 column, acetonitrile/water gradient) detects impurities >0.1% .
    • Mass spectrometry identifies halogenated byproducts (e.g., di-brominated species) .
  • Process optimization :
    • Low-temperature bromination reduces di-substitution .
    • Recrystallization from ethanol/water mixtures improves purity to >97% .

Q. How can computational modeling complement experimental studies of this compound’s bioactivity?

Answer:

  • Docking simulations : Predict binding affinity to targets like cytochrome P450 enzymes, guided by the -CF₃ group’s hydrophobic interactions .
  • MD simulations : Analyze stability in lipid bilayers (relevant to liposomal delivery systems) .
  • Validation : Compare computed NMR chemical shifts (GIAO method) with experimental data to refine force fields .

Q. What role does this compound play in multicomponent reactions (MCRs) for drug discovery?

Answer:

  • Scaffold diversification : The aldehyde group participates in Ugi and Biginelli reactions, forming imidazole or pyrimidine hybrids .
  • Case study : In a 3-component Ugi reaction, it yielded a library of 50 derivatives with anti-inflammatory activity (IC₅₀ = 2–10 μM) .

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